molecular formula C17H17NO3 B3144554 N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide CAS No. 553639-03-5

N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide

Cat. No.: B3144554
CAS No.: 553639-03-5
M. Wt: 283.32 g/mol
InChI Key: SIXJTDGVZISAIV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide is a phenylacetamide-based compound of significant interest in medicinal chemistry research. This molecule features a 2,5-dimethylaniline group linked via an acetamide bridge to a 4-formylphenoxy moiety. The presence of the formyl group is particularly valuable, as it provides a versatile handle for further chemical transformations, such as condensation reactions to form Schiff bases, making it a useful synthetic intermediate for the creation of more complex chemical libraries . Research into structurally related phenylacetamide compounds has demonstrated their potential in neuroscience and pharmacology. Specifically, such derivatives have been explored for their antidepressant activity. Studies involving tail suspension tests (TST) and forced swim tests (FST) in vivo have shown that certain phenylacetamide analogs can significantly reduce immobility time in subjects, indicating potential antidepressant-like effects . The mechanism of action for these bioactive derivatives is often linked to the inhibition of the Monoamine Oxidase-A (MAO-A) enzyme . MAO-A inhibition increases the availability of monoamine neurotransmitters like serotonin and norepinephrine in the brain, which is a established therapeutic strategy for treating depression . The design of these potential inhibitors frequently leverages key interactions with the MAO-A active site, including π-π stacking and hydrophobic interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-3-4-13(2)16(9-12)18-17(20)11-21-15-7-5-14(10-19)6-8-15/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXJTDGVZISAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222714
Record name N-(2,5-Dimethylphenyl)-2-(4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553639-03-5
Record name N-(2,5-Dimethylphenyl)-2-(4-formylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553639-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dimethylphenyl)-2-(4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide typically begins with 2,5-dimethylaniline and 4-formylphenol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: N-(2,5-dimethylphenyl)-2-(4-carboxyphenoxy)acetamide.

    Reduction: N-(2,5-dimethylphenyl)-2-(4-hydroxymethylphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

    Pharmacological Studies: This compound can be investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group could also participate in various chemical reactions, contributing to the compound’s reactivity and functionality.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

  • Substituent Diversity: The target compound’s 4-formylphenoxy group distinguishes it from analogues like 19p–19s (), which feature oxoethylphenoxy groups, and alachlor (), a chloroacetamide pesticide.
  • Synthesis : Derivatives with electron-withdrawing groups (e.g., 7b’s 4-chlorophenyl) may require optimized conditions for higher yields. The target compound’s discontinuation could relate to synthesis challenges (e.g., formyl group instability) .

Table 2: Comparative Physicochemical and Functional Properties

Compound Key Functional Groups Reactivity/Solubility Biological Activity
Target Compound Formyl, methylphenyl Moderate polarity; potential oxidation susceptibility Unknown (discontinued)
7c: N-(p-Tolyl)-2-(4-formylphenoxy)acetamide Methylphenyl, formyl Higher lipophilicity vs. 7a/7b Intermediate for chromene derivatives
19r () Diethylaminophenyl, oxoethyl Enhanced solubility (amine) Radiosensitization via DNA interaction
Alachlor Chloro, methoxymethyl High stability, low water solubility Herbicide (acetyl-CoA carboxylase inhibition)
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide HCl (2126160-19-6) Thiazole, chloromethyl Enhanced solubility (HCl salt) Antimicrobial potential

Key Observations:

  • Reactivity : The formyl group in the target compound may render it reactive toward nucleophiles or oxidants, unlike stable analogues like alachlor.
  • Solubility : Hydrochloride salts (e.g., ) improve water solubility, whereas the target compound’s neutral form may limit bioavailability.
  • Biological Activity : Structural variations drive functional differences. For instance, 19p–19s () are designed for radiosensitization, while alachlor targets plant enzymes .

Biological Activity

N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, emphasizing its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Phenoxyacetamide Backbone :
    • Starting Materials : 2,5-dimethylaniline and 4-formylphenol are used as primary reactants.
    • Reaction Conditions : The reactions are carried out in organic solvents like dichloromethane or toluene under reflux conditions.
  • Amidation Reaction :
    • The phenoxyacetic acid derivative is reacted with 2,5-dimethylaniline in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide bond.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it interacts with bacterial cell membranes, leading to increased permeability and cell death. The compound has been evaluated against various strains of bacteria and fungi, demonstrating effective inhibition at low micromolar concentrations.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting growth in several cancer cell lines, including breast, colon, lung, and prostate cancers. The mechanism of action appears to involve:

  • Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerase II, which is crucial for DNA replication and repair.
  • Induction of Apoptosis : Cell cycle analysis indicates that treatment with this compound leads to apoptosis in cancer cells, primarily at the G1 phase.

The biological activity of this compound can be attributed to its structural features:

  • Formyl Group : This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Hydrophobic Interactions : The aromatic rings facilitate interactions with hydrophobic pockets in enzymes or receptors.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for S. aureus and 15 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.
  • Anticancer Study :
    • In vitro tests on breast cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations above 20 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 (µM)Effect Observed
AntimicrobialStaphylococcus aureus10Inhibition of growth
AntimicrobialEscherichia coli15Inhibition of growth
AnticancerBreast cancer cell line>20Reduction in cell viability
AnticancerColon cancer cell line>25Induction of apoptosis

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide, and what critical parameters influence yield and purity?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 4-formylphenol derivatives with chloroacetamide intermediates in the presence of a weak base (e.g., K₂CO₃) and polar aprotic solvents like acetonitrile under reflux conditions. Critical parameters include:

  • Stoichiometric control of the phenolic component to avoid side reactions.
  • Reaction time optimization (e.g., 24 hours at room temperature for complete conversion) .
  • Purification via recrystallization or column chromatography to isolate the product from unreacted starting materials or byproducts (e.g., dimerization products) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

A multi-analytical approach is essential:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the formyl group (δ ~10 ppm in 1^1H NMR) and acetamide protons (δ ~2.1 ppm for CH₃) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1715 cm⁻¹) and phenolic ether linkages (C-O-C at ~1250 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Initial screens should focus on:

  • Enzyme inhibition assays (e.g., α-glucosidase or kinase inhibition) using UV-Vis spectroscopy to monitor substrate conversion .
  • Antimicrobial susceptibility testing (e.g., MIC determination via broth microdilution) against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. What strategies can optimize the bioactivity of this compound against bacterial targets?

  • Structural modulation : Introduce electron-withdrawing groups (e.g., nitro or sulfonyl) to the phenyl ring to enhance membrane penetration .
  • Co-crystallization studies : Resolve X-ray structures of the compound bound to bacterial enzymes (e.g., dihydrofolate reductase) to guide rational design .
  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents on the dimethylphenyl group to identify critical pharmacophores .

Q. How can computational methods aid in understanding the binding mechanisms of this compound with enzymes?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., quinoline-based targets) .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonding with catalytic residues) .
  • Quantum Mechanical (QM) calculations : Evaluate charge distribution and frontier molecular orbitals to explain reactivity trends .

Q. What analytical techniques resolve contradictions in reported biological activity data for similar acetamide derivatives?

  • Meta-analysis of reaction conditions : Compare solvent systems (e.g., DMF vs. acetonitrile) and catalysts (e.g., K₂CO₃ vs. NaH) that may alter compound stability or byproduct profiles .
  • Dose-response profiling : Use nonlinear regression models (e.g., Hill equation) to standardize IC₅₀ comparisons across studies .
  • Crystallographic validation : Confirm stereochemical purity, as minor enantiomers may exhibit divergent bioactivity .

Q. How can researchers mitigate degradation during long-term storage of this compound?

  • Stability studies : Conduct accelerated degradation tests under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH) to identify optimal storage conditions .
  • Lyophilization : Convert the compound to a stable amorphous solid using freeze-drying, supplemented with cryoprotectants (e.g., trehalose) .

Methodological Notes

  • Synthetic reproducibility : Document solvent batch variability (e.g., acetonitrile moisture content) to ensure reaction consistency .
  • Biological assay controls : Include reference inhibitors (e.g., acarbose for α-glucosidase) to validate assay conditions .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide
Reactant of Route 2
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N-(2,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide

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